

A Comparative Analysis of the Safety Profiles of Novel ATR Inhibitors

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Compound of Interest

Compound Name: Atr-IN-29

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An Objective Guide for Researchers and Drug Development Professionals

The inhibition of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase has emerged as a promising strategy in cancer therapy. ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition can selectively target cancer cells with high levels of replication stress or defects in other DDR pathways.^{[1][2][3]} Several novel ATR inhibitors are currently in clinical development, each with a unique safety and tolerability profile. This guide provides a comparative analysis of the safety profiles of three prominent ATR inhibitors: berzosertib (M6620, VX-970), ceralasertib (AZD6738), and elimusertib (BAY1895344), supported by experimental data from preclinical and clinical studies.

Mechanism of Action and On-Target Toxicities

ATR inhibitors work by disrupting the DNA damage response, preventing cell cycle arrest and DNA repair.^[2] This action leads to the accumulation of DNA damage, particularly in cancer cells with high replication stress, ultimately resulting in cell death.^{[1][2]} While this mechanism provides a therapeutic window, ATR is also essential for the survival of some normal, rapidly dividing cells.^[1] Consequently, the primary and dose-limiting toxicities of ATR inhibitors are often on-target effects related to myelosuppression, including anemia, thrombocytopenia, and neutropenia.^[4] Reversible anemia is considered a class effect of ATR inhibitors.^[5]

Comparative Safety Profiles

The following tables summarize the adverse events (AEs) observed in clinical trials of berzosertib, ceralasertib, and elimusertib. It is important to note that these inhibitors are often evaluated in combination with other cytotoxic agents, which can contribute to the overall toxicity profile.

Table 1: Common Adverse Events (All Grades) Reported in Clinical Trials

Adverse Event	Berzosertib (in combination with chemotherapy)	Ceralasertib (in combination therapy)	Elimusertib (monotherapy and combination therapy)
Hematological			
Anemia	✓ [4][6]	✓ [7][8][9]	✓ [10]
Thrombocytopenia	✓ [4][11]	✓ [7][8][9]	✓ [12]
Neutropenia	✓ [4][6][13]	✓ [8]	✓
Leukopenia	✓ [11]		
Lymphopenia	✓ [11]		
Non-Hematological			
Fatigue/Asthenia	✓ [7][8][14]		
Nausea	✓ [15]	✓ [7][8][14]	
Anorexia	✓ [7][14]		
Diarrhea	✓ [6][13]		
Vomiting	✓ [7][8]		
Flushing	✓ [15]		
Pruritus	✓ [15]	✓ [8]	
Headache	✓ [15]		
Infusion-related reactions	✓ [15]		
Rash	✓ [8]		

Table 2: Grade 3/4 Adverse Events Reported in Clinical Trials

Adverse Event (Grade ≥3)	Berzosertib (in combination with chemotherapy)	Ceralasertib (in combination therapy)	Elimusertib (monotherapy and combination therapy)
Hematological			
Anemia	37.7% [11] , 17.6% [6] , 20% [13] , 39% [9]	35.5% [7] [14] , 23% [8]	✓ [10]
Thrombocytopenia	32.1% [11] , 36% [9]	35.5% [7] [14] , 9% [8]	✓ [12]
Neutropenia	22.6% [11] , 23.5% [6] , 34% [13] , 25% [9]	6.7% [7] , 30% [8]	✓ [12]
Leukopenia	24.5% [11] , 28% [13]		
Lymphopenia	20.8% [11] , 30% [13]		
Febrile Neutropenia	11.8% [6]	✓ [10] [12]	
Non-Hematological			
Diarrhea	16% [13]		
Fatigue	8% [13]		
Hypokalemia	8% [13]	✓ [12]	
Creatinine Increase	✓ [12]		
Syncope	✓ [12]		

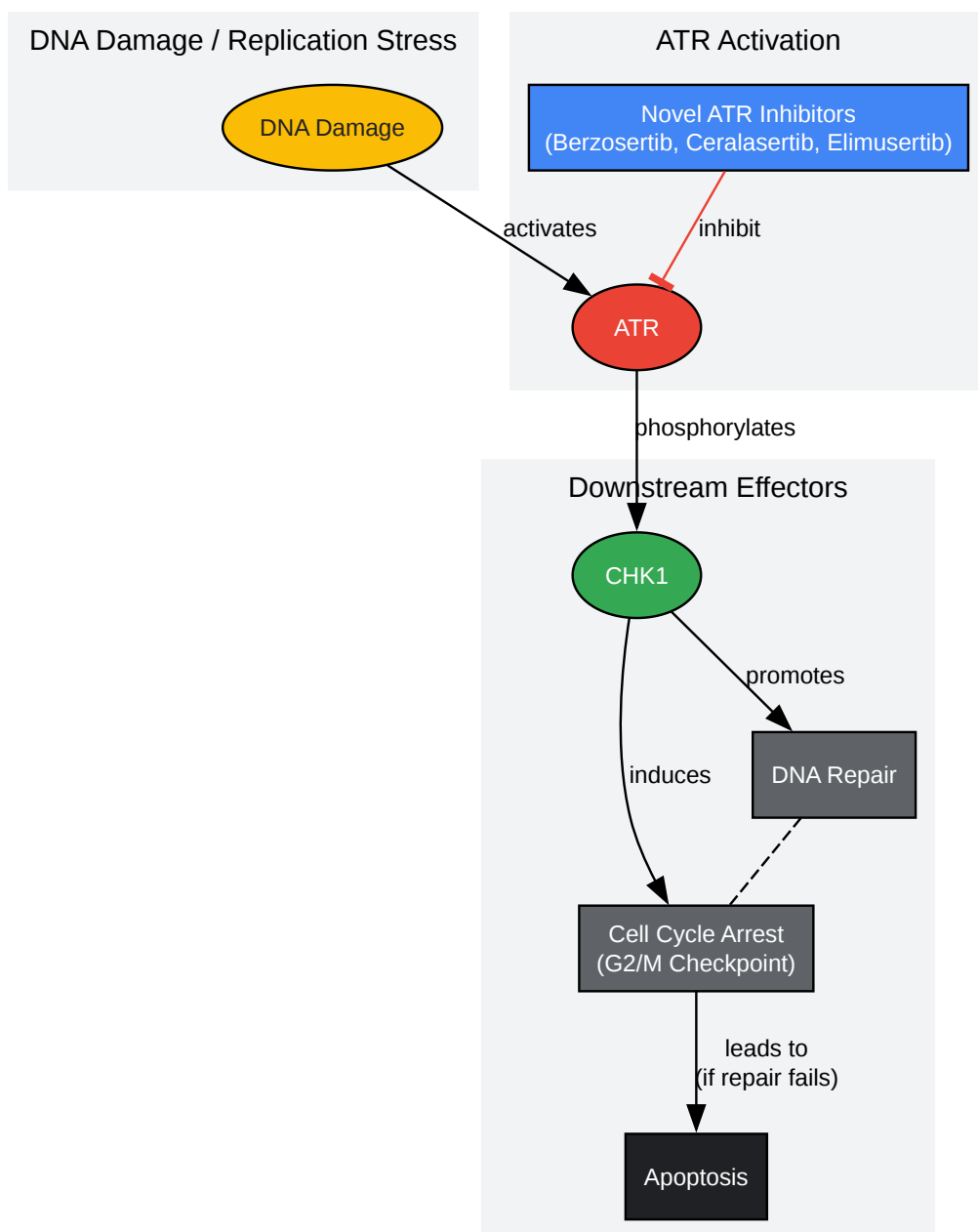
Table 3: Dose-Limiting Toxicities (DLTs)

Inhibitor	Dose-Limiting Toxicities
Berzosertib	Grade 3 lung infection, Grade 4 febrile neutropenia.[13]
Ceralasertib	Grade 4 thrombocytopenia, combination of Grade 4 thrombocytopenia and Grade 3 neutropenia.[9]
Elimusertib	Febrile neutropenia, creatinine increase, hypokalemia, neutropenia, syncope, and thrombocytopenia.[10][12]

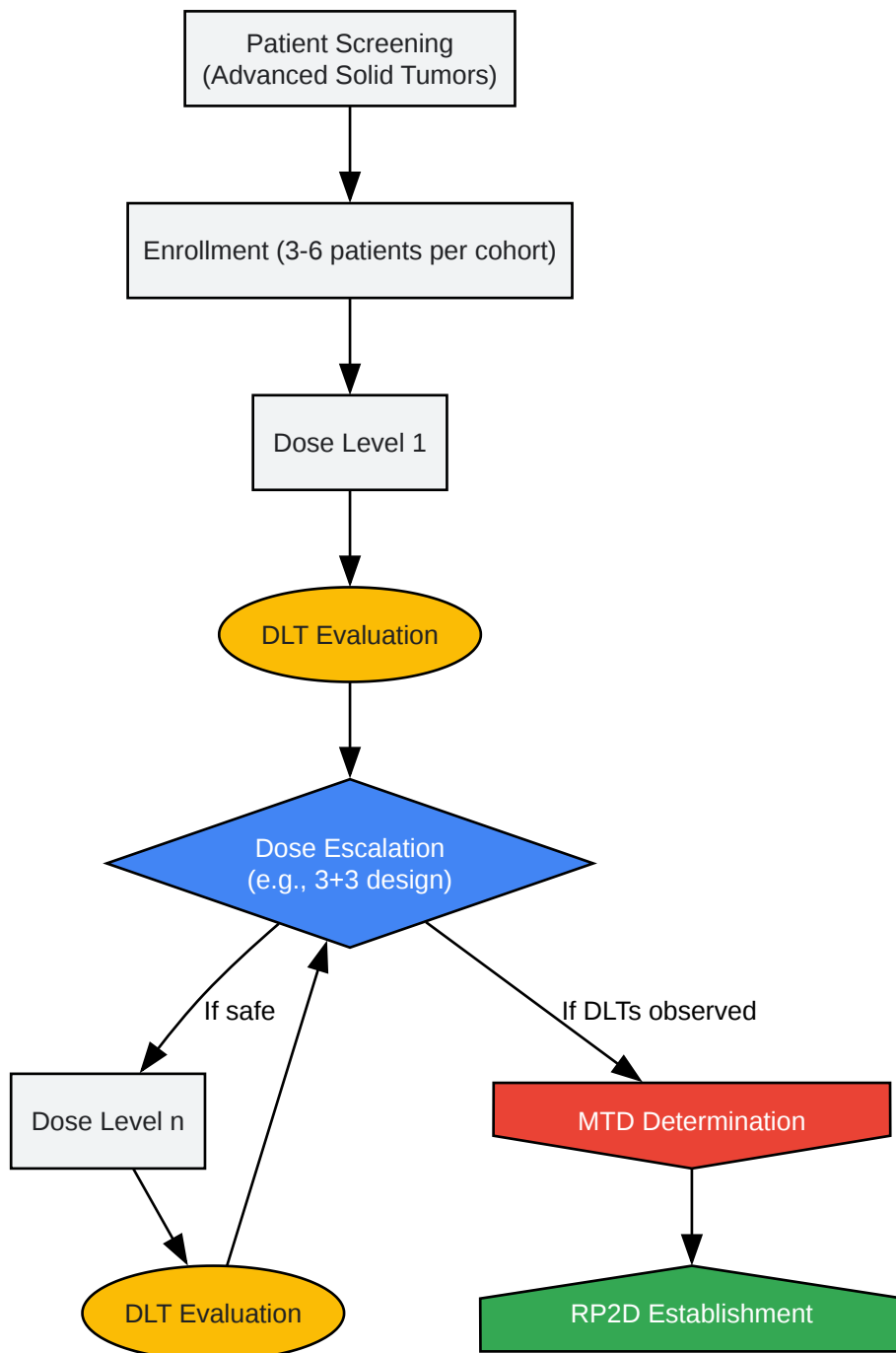
Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism and evaluation of ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for a Phase I clinical trial.

ATR Signaling Pathway in DNA Damage Response



Experimental Workflow: Phase I Dose-Escalation Trial

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